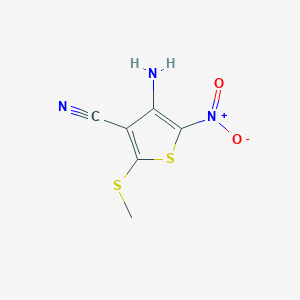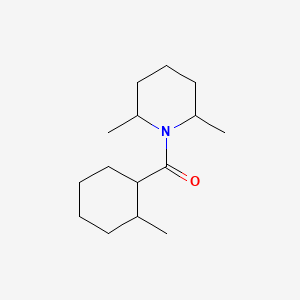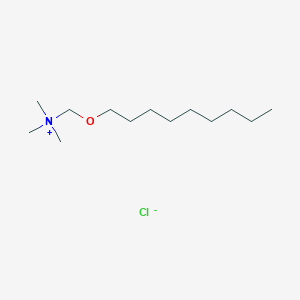
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile typically involves the cyclization of appropriate aminoesters or aminonitriles with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This reaction is carried out under a nitrogen atmosphere, either in a high-boiling solvent like HMPA at 150°C or without solvent at 170°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical modifications. The pathways involved often include electron transfer processes and interactions with nucleophilic or electrophilic sites within biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl](phenyl)methanone
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
Uniqueness
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and cyano groups, in particular, make it a versatile intermediate for further chemical transformations .
Properties
CAS No. |
72668-16-7 |
|---|---|
Molecular Formula |
C6H5N3O2S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O2S2/c1-12-6-3(2-7)4(8)5(13-6)9(10)11/h8H2,1H3 |
InChI Key |
HDKNPSPEDLDZLC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)

